molecular formula C11H13FN2O B7637166 4-[(2-Fluorophenyl)methyl]piperazin-2-one

4-[(2-Fluorophenyl)methyl]piperazin-2-one

Cat. No.: B7637166
M. Wt: 208.23 g/mol
InChI Key: HGQWFKGGZGYCRP-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methyl]piperazin-2-one is a chemical compound with the molecular formula C11H13FN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The presence of the fluorophenyl group in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorophenyl)methyl]piperazin-2-one typically involves the reaction of 2-fluorobenzyl chloride with piperazine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Fluorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(2-Fluorophenyl)methyl]piperazin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting their activity and thereby influencing various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity to the target enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

  • 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one
  • 4-[(2-Chlorophenyl)methyl]piperazin-2-one
  • 4-[(2-Methylphenyl)methyl]piperazin-2-one

Comparison: 4-[(2-Fluorophenyl)methyl]piperazin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and potency as an enzyme inhibitor. The fluorine atom also enhances its lipophilicity, improving its ability to penetrate biological membranes .

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQWFKGGZGYCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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